molecular formula C10H13Cl3O3Si B14365437 Benzoic acid;3-trichlorosilylpropan-1-ol CAS No. 90137-40-9

Benzoic acid;3-trichlorosilylpropan-1-ol

Cat. No.: B14365437
CAS No.: 90137-40-9
M. Wt: 315.6 g/mol
InChI Key: VXECMGNZIMRTKD-UHFFFAOYSA-N
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Description

Benzoic acid;3-trichlorosilylpropan-1-ol is a chemical compound with the molecular formula C10H13Cl3O3Si It is a derivative of benzoic acid and contains a trichlorosilyl group attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;3-trichlorosilylpropan-1-ol typically involves the reaction of benzoic acid with 3-trichlorosilylpropan-1-ol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process begins with the preparation of the starting materials, followed by the controlled addition of reagents and catalysts. The reaction mixture is then subjected to purification steps, such as distillation or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;3-trichlorosilylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trichlorosilyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require nucleophiles like ammonia (NH3) or hydroxide ions (OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Benzoic acid;3-trichlorosilylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of benzoic acid;3-trichlorosilylpropan-1-ol involves its interaction with specific molecular targets and pathways. The trichlorosilyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the benzoic acid moiety may interact with cellular receptors or signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    3-trichlorosilylpropan-1-ol: A compound with a trichlorosilyl group attached to a propanol chain, used in organic synthesis.

Uniqueness

Benzoic acid;3-trichlorosilylpropan-1-ol is unique due to the combination of the benzoic acid and trichlorosilyl groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.

Properties

CAS No.

90137-40-9

Molecular Formula

C10H13Cl3O3Si

Molecular Weight

315.6 g/mol

IUPAC Name

benzoic acid;3-trichlorosilylpropan-1-ol

InChI

InChI=1S/C7H6O2.C3H7Cl3OSi/c8-7(9)6-4-2-1-3-5-6;4-8(5,6)3-1-2-7/h1-5H,(H,8,9);7H,1-3H2

InChI Key

VXECMGNZIMRTKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C(CO)C[Si](Cl)(Cl)Cl

Origin of Product

United States

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